4,5,6,7-Tetrahydro-1-benzofuran-4-amine hydrochloride
Overview
Description
4,5,6,7-Tetrahydro-1-benzofuran-4-amine hydrochloride, also known as THBFH, is a synthetic compound that has been studied for its potential applications in medicine and biochemistry. It is a member of the benzofuran class of compounds, and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Synthesis and Characterization
Benzofuran derivatives have been extensively studied for their synthesis and potential applications in various fields. For instance, studies have focused on the identification and synthesis of benzofuran positional isomers, such as 5-(2-Aminopropyl)benzofuran (5-APB) and 6-(2-Aminopropyl)benzofuran (6-APB), highlighting the diversity of chemical structures obtainable from the benzofuran backbone and their potential applications in research chemicals (Stańczuk et al., 2013). Another study demonstrates the nucleophilic substitution reactions of chloro-dinitrobenzofurazan oxides with aromatic amines, elucidating the reactivity patterns of benzofuran derivatives and their utility in creating diverse organic compounds (Read & Norris, 1985).
Organic Chemistry and Catalysis
Benzofuran derivatives serve as key intermediates in organic synthesis. For example, concise synthesis methods have been developed for α-substituted 2-benzofuranmethamines, showcasing the versatility of benzofurans in synthesizing complex organic molecules (Wongsa et al., 2013). Furthermore, benzofuran compounds have been employed in microbial biotransformation methods, highlighting their role in producing pharmacologically relevant derivatives through enzymatic processes (Caliskan et al., 2020).
Pharmacological Research
Research on benzofuran derivatives has also extended into pharmacological exploration. Benzofuran bioisosteres of hallucinogenic tryptamines have been synthesized and evaluated for their affinity at serotonin receptors, indicating the potential of benzofuran compounds in designing new ligands for neurological research (Tomaszewski et al., 1992). Additionally, novel synthetic routes have been developed for benzofuran-2-ylacetamides, demonstrating the utility of benzofuran derivatives in creating compounds with potential antimicrobial and anticoccidial activities (Gabriele et al., 2007).
Safety And Hazards
The safety information for “4,5,6,7-Tetrahydro-1-benzofuran-4-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h4-5,7H,1-3,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASBYEHEPGWFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1-benzofuran-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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